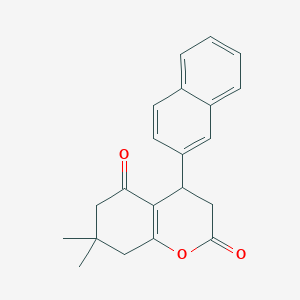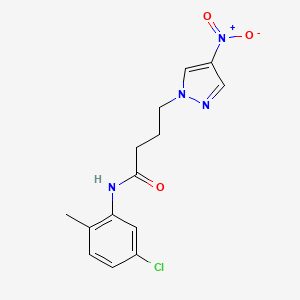![molecular formula C18H17ClF3N3O4 B15004319 methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate](/img/structure/B15004319.png)
methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylhydrazine with trifluoroacetic acid to form an intermediate, which is then reacted with methyl 2-bromo-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate can be compared with other similar compounds, such as:
- Methyl 2-[2-(4-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Methyl 2-[2-(3-bromophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
These compounds share similar structural features but differ in the position or type of substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H17ClF3N3O4 |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H17ClF3N3O4/c1-28-14-9-4-3-8-13(14)15(26)23-17(16(27)29-2,18(20,21)22)25-24-12-7-5-6-11(19)10-12/h3-10,24-25H,1-2H3,(H,23,26) |
InChI Key |
WVIAQCXDTANPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004245.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
![2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15004275.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)

![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
![diethyl 5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15004303.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-[bis(1-methylethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-, ethyl ester](/img/structure/B15004311.png)
![2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile](/img/structure/B15004314.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)
